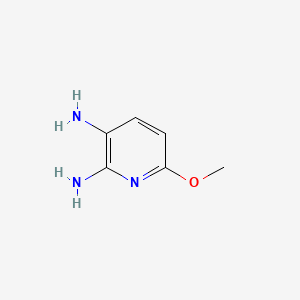

2,3-Diamino-6-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPOCTWSRWLQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388570 | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-38-4 | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28020-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINO-6-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGV76K138F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Diamino-6-methoxypyridine CAS number and properties

[4][5][6][7][8][9][10]

The distinct electronic properties of this compound arise from the electron-donating methoxy group at the C6 position, which increases the basicity of the pyridine nitrogen and influences the nucleophilicity of the exocyclic amines.[2]

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 28020-38-4 (Free Base) 94166-62-8 (Dihydrochloride) |

| IUPAC Name | 6-methoxypyridine-2,3-diamine |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168–170 °C (Free Base) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water (Free Base) |

| pKa (Predicted) | ~4.55 (Pyridine N), ~3.93 (Amino group) |

| InChIKey | WEPOCTWSRWLQLL-UHFFFAOYSA-N |

Synthesis & Manufacturing Methodology

The industrial synthesis of this compound is a convergent process designed to manage regioselectivity.[2] The most robust route proceeds via the reduction of 2-amino-6-methoxy-3-nitropyridine .[2]

Core Synthesis Workflow

The synthesis begins with 2,6-dichloropyridine, utilizing the differing reactivity of the halogens after nitration to install the methoxy and amino functionalities sequentially.[4]

Step-by-Step Protocol (Optimized for Lab Scale):

-

Nitration: 2,6-Dichloropyridine is nitrated (HNO₃/H₂SO₄) to yield 2,6-dichloro-3-nitropyridine .[2][4]

-

Methoxylation: Nucleophilic aromatic substitution (

) with sodium methoxide (NaOMe) in methanol.[2] Note: Regioselectivity is critical here; conditions must favor the 6-position. -

Amination: Displacement of the remaining chloro group with ammonia (NH₃) yields 2-amino-6-methoxy-3-nitropyridine .[2]

-

Reduction (Critical Step):

-

Reagents: Hydrogen gas (

) with Pd/C catalyst OR Iron powder (Fe) in acidic media (Bechamp reduction).[2] -

Procedure: The nitro precursor is dissolved in methanol. 10% Pd/C (5 wt%) is added.[2] The system is purged and stirred under

(3 atm) at 40°C for 6 hours. -

Workup: Filter catalyst over Celite.[2] Concentrate filtrate.[2] Recrystallize from ethanol/ether to prevent oxidation (the diamine is air-sensitive).[2]

-

Figure 1: Convergent synthetic pathway from 2,6-dichloropyridine to the target diamine.[2]

Applications in Drug Discovery: The Imidazo[4,5-b]pyridine Scaffold[6]

For drug development professionals, the primary utility of this compound is its ability to undergo cyclocondensation to form imidazo[4,5-b]pyridines .[2] This scaffold mimics the purine base adenine, making it an excellent template for ATP-competitive kinase inhibitors.[2]

Mechanism of Action & Utility: The "ortho-diamine" motif acts as a bidentate nucleophile.[2] Reacting this core with various electrophiles creates the fused imidazole ring:

-

Carboxylic Acids/Aldehydes: Yields 2-substituted imidazo[4,5-b]pyridines.[2]

-

Phosgene/CDI: Yields imidazo[4,5-b]pyridin-2-ones.[2]

-

Carbon Disulfide: Yields imidazo[4,5-b]pyridin-2-thiones.[2]

Strategic Advantage: The 6-methoxy group on the pyridine ring serves as a handle for further diversification (e.g., conversion to a triflate for cross-coupling or demethylation to a pyridone).[2]

Figure 2: Divergent synthesis of bioactive scaffolds from the 2,3-diamino precursor.

Analytical Characterization & Quality Control

To ensure the integrity of the starting material for GMP synthesis, the following analytical parameters must be verified.

1. Proton NMR (¹H-NMR, DMSO-d₆):

-

Methoxy Singlet: A sharp singlet (3H) around

3.7–3.8 ppm.[2] -

Aromatic Protons: Two doublets corresponding to the H-4 and H-5 protons on the pyridine ring (typically

5.8–7.5 ppm range, depending on salt form).[2] -

Amine Protons: Broad singlets exchangeable with D₂O.[2] The C3-amino group is typically more shielded than the C2-amino group.[2]

2. HPLC Purity Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers basicity).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.[2]

-

Retention Time: The diamine is polar; expect early elution compared to the nitro precursor.[2]

Safety & Handling (SDS Highlights)

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocol: The free base is susceptible to oxidation, turning from white to brown upon prolonged air exposure.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The dihydrochloride salt is more stable but hygroscopic.[2]

References

A Comprehensive Technical Guide to the Synthesis of 2,3-Diamino-6-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,3-Diamino-6-methoxypyridine, a key intermediate in medicinal chemistry. The synthesis begins with the readily available starting material, 2-amino-6-chloro-3-nitropyridine, and proceeds through a robust two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. This document elucidates the chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical process parameters that ensure high yield and purity. The causality behind experimental choices is explained, offering readers not just a procedure, but a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a vital building block in the synthesis of various heterocyclic compounds, including novel therapeutic agents.[1] Its vicinal diamine functionality provides a versatile handle for the construction of fused ring systems, such as imidazo[4,5-b]pyridines. The synthetic pathway detailed herein is efficient and scalable, converting 2-amino-6-chloro-3-nitropyridine into the target compound through two distinct and high-yielding transformations.

The overall synthetic strategy is depicted below:

Caption: Two-step synthesis of this compound.

This guide will dissect each step, providing a mechanistic rationale, a detailed protocol, and an analysis of critical parameters.

Step 1: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the conversion of 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by a methoxide ion.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The nitro group activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate. The chlorine atom at the 6-position is para to the nitro group, making it the prime site for substitution. The incoming methoxide nucleophile attacks the C6 carbon, leading to the displacement of the chloride leaving group.

Detailed Experimental Protocol: Methoxylation

This protocol is adapted from established literature procedures which report high yields and purity.[2][3]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mol) of sodium methoxide with 50.0 mL of anhydrous methanol.[3]

-

Initial Cooling: Cool the sodium methoxide solution to 15°C using an ice bath.[3]

-

Substrate Addition: To this cooled solution, slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine in portions, ensuring the internal temperature is maintained at 15°C with external cooling.[3]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for 4-5 hours.[2][3]

-

Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system such as ethyl acetate/hexanes.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 250 mL of cold water.[3] A yellow precipitate of 2-amino-6-methoxy-3-nitropyridine will form.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any inorganic salts.

-

Drying and Characterization: Dry the product under vacuum. This procedure typically yields around 21.0 g (86.5%) of 2-amino-6-methoxy-3-nitropyridine with a purity of ≥99.0% by HPLC.[3] The expected melting point is 167-169°C.[3]

Critical Process Parameters and Rationale

| Parameter | Recommended Value | Rationale |

| Molar Ratio (NaOCH₃:Substrate) | 1.0 to 1.05 | A slight excess of sodium methoxide ensures complete conversion of the starting material. A large excess is unnecessary and can complicate the work-up.[2] |

| Temperature | 15°C (addition), 25-30°C (reaction) | Initial cooling prevents potential side reactions. Running the reaction at a controlled ambient temperature provides a balance between reaction rate and stability of the product.[2][3] |

| Solvent | Anhydrous Methanol | Methanol serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with sodium methoxide). Anhydrous conditions are crucial as water can react with sodium methoxide. |

| Reaction Time | 4-5 hours | This duration is typically sufficient for the reaction to proceed to completion, as verified by TLC monitoring.[3] |

Safety Considerations for Step 1

-

Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[4][5][6] It should be handled under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.[4][7] Personal protective equipment (PPE), including safety goggles, face shield, and neoprene or nitrile rubber gloves, is mandatory.[5][6][8] In case of a spill, do not use water; instead, cover with dry sand or soda ash.[4][6]

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 2-amino-6-methoxy-3-nitropyridine to an amine, yielding the target molecule, this compound. While catalytic hydrogenation is a common method for this transformation, reduction using stannous chloride (SnCl₂) in acidic medium is a highly effective and frequently cited alternative, particularly for producing the stable dihydrochloride salt of the product.[2][9]

Mechanistic Rationale

The reduction of an aromatic nitro group by a metal in acidic solution, such as SnCl₂ in HCl, is a classic transformation. Stannous chloride acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before reaching the final amine. The acidic medium is essential, providing the protons required for the formation of water as a byproduct. The overall stoichiometry involves the transfer of six electrons to the nitro group.

Detailed Experimental Protocol: Nitro Reduction

This protocol describes the synthesis of the dihydrochloride salt, which is often preferred for its stability and ease of handling.[2][10]

-

Reaction Setup: In a three-necked round-bottom flask, suspend 2-amino-6-methoxy-3-nitropyridine (e.g., 10 g, 0.059 mol) in concentrated hydrochloric acid.

-

Reducing Agent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the suspension. The reaction is exothermic and should be controlled with an ice bath to maintain a temperature of 35-40°C.[2]

-

Reaction Execution: After the addition is complete, stir the mixture at 35-40°C until the reaction is complete (typically monitored by TLC or HPLC).

-

Isolation: Cool the reaction mixture. The product, this compound dihydrochloride, will precipitate out of the acidic solution.[2]

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol or another suitable solvent to remove residual tin salts and acid.

-

Free Base Generation (Optional): To obtain the free base, the dihydrochloride salt can be suspended in water, and the pH is carefully adjusted to 7.5-8.0 using an inorganic or organic base at a controlled temperature (e.g., 15°C).[2] The free base can then be extracted or collected by filtration.

Critical Process Parameters and Rationale

| Parameter | Recommended Value | Rationale |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂) | A robust and effective reducing agent for nitro groups that is compatible with many other functional groups. It readily forms the stable dihydrochloride salt of the product.[2][9] |

| Medium | Concentrated HCl | The acidic medium is crucial for the reduction mechanism and facilitates the precipitation of the product as its dihydrochloride salt, simplifying isolation.[2] |

| Temperature | 35-40°C | This mild temperature provides a controlled reaction rate without causing degradation of the starting material or product.[2] |

Integrated Synthesis Workflow and Characterization

The following diagram provides a comprehensive overview of the entire experimental workflow, from starting materials to the final isolated product.

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization Data for this compound

The following table summarizes key physical and chemical properties for the final product free base.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [11] |

| Molecular Weight | 139.16 g/mol | [11] |

| Appearance | Solid | - |

| Melting Point | 168-170°C | [11] |

| Boiling Point | 321.7 ± 37.0 °C at 760 mmHg | [11] |

| CAS Number | 28020-38-4 | [11] |

Conclusion

The synthesis of this compound from 2-amino-6-chloro-3-nitropyridine is a reliable and efficient two-step process. The methoxylation proceeds smoothly via an SNAr reaction, followed by a robust reduction of the nitro group using stannous chloride. By carefully controlling key parameters such as temperature and stoichiometry, and adhering to strict safety protocols for handling reagents like sodium methoxide, researchers can consistently obtain the target compound in high yield and purity. This guide provides the necessary technical detail and scientific rationale to empower professionals in drug development to successfully implement this important synthetic transformation.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

- Alkali Metals Ltd. material safety data sheet sodium methoxide (powder).

- Gelest, Inc. sodium methoxide, 95% Safety Data Sheet.

- ECHEMI. Sodium methoxide SDS, 124-41-4 Safety Data Sheets.

- Google Patents. US7256295B2 - Process for producing this compound.

- Fisher Scientific. Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.

- Kanto Chemical Co., Inc. Sodium methoxide Safety Data Sheet.

- Google Patents. US20060080790A1 - Process for producing this compound.

- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.

- ECHEMI. Buy this compound Different Grade from Amitychem.

- PubChem. This compound dihydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7256295B2 - Process for producing this compound - Google Patents [patents.google.com]

- 3. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. alkalimetals.com [alkalimetals.com]

- 5. gelest.com [gelest.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.ie [fishersci.ie]

- 8. kishida.co.jp [kishida.co.jp]

- 9. US20060080790A1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. This compound dihydrochloride | C6H11Cl2N3O | CID 3023919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Spectroscopic Characterization and Analytical Profiling of 2,3-Diamino-6-methoxypyridine

Executive Summary & Compound Identity

2,3-Diamino-6-methoxypyridine (CAS: 28020-38-4) is a critical heterocyclic building block, primarily utilized in the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors and anticancer agents. Its electron-rich core, featuring three electron-donating groups (two amines and one methoxy) on the electron-deficient pyridine ring, creates a unique spectroscopic signature essential for structural validation.

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its primary synthetic impurity, 2-amino-6-methoxy-3-nitropyridine.

Physicochemical Profile

| Parameter | Data |

| IUPAC Name | 6-methoxypyridine-2,3-diamine |

| CAS Number | 28020-38-4 (Free Base) / 94166-62-8 (Dihydrochloride) |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low - Free Base) |

Synthesis & Sample Preparation Context

To understand the spectroscopic data, one must understand the sample's origin. This compound is almost exclusively generated via the catalytic hydrogenation or chemical reduction of 2-amino-6-methoxy-3-nitropyridine .

Critical Quality Attribute (CQA): The most common spectroscopic anomaly is the presence of residual nitro precursor. The analytical protocols below are designed to detect this specific impurity.

Analytical Workflow Diagram

The following logic flow illustrates the critical path from sample isolation to spectroscopic validation.

Figure 1: Analytical workflow for validating this compound purity.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The high electron density of the ring results in significant shielding of the aromatic protons compared to unsubstituted pyridine.

Solvent Selection: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often leads to broadened amine signals due to poor solubility and rapid proton exchange.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| 6-OMe | 3.78 | Singlet (s) | 3H | - | Characteristic methoxy singlet; sharp and intense. |

| 2-NH₂ | 5.45 | Broad (br s) | 2H | - | Exchangeable. Chemical shift varies with concentration/water content. |

| 5-H | 5.95 | Doublet (d) | 1H | 8.0 Hz | Upfield Signal. Ortho to the strong OMe donor; highly shielded. |

| 3-NH₂ | 4.60 | Broad (br s) | 2H | - | Exchangeable. Often overlaps or appears distinct from 2-NH₂. |

| 4-H | 6.90 | Doublet (d) | 1H | 8.0 Hz | Downfield Signal. Meta to OMe, Ortho to NH₂. Less shielded than H5. |

Self-Validating The Spectrum:

-

The Coupling Constant: The two aromatic protons (H4 and H5) must show an identical coupling constant (

Hz). If they do not match, the signals belong to different species. -

The Methoxy Integral: Set the Methoxy singlet (3.78 ppm) to exactly 3.00. The aromatic doublets at 5.95 and 6.90 must integrate to 1.00 ± 0.05.

-

Diagnostic: If the aromatic integrals are < 1.00 relative to OMe, check for solvent peaks (MeOH) under the OMe signal.

-

¹³C NMR Data (100 MHz, DMSO-d₆)

-

162.5 ppm: C6 (Attached to OMe - Deshielded)

-

148.0 ppm: C2 (Attached to NH₂)

-

122.0 ppm: C3 (Attached to NH₂)

-

118.5 ppm: C4 (Aromatic CH)

-

96.5 ppm: C5 (Aromatic CH - Highly shielded ortho to OMe)

-

53.0 ppm: OMe (Methoxy carbon)

Mass Spectrometry (MS)[5]

Due to the two amino groups, the molecule protonates easily. Electrospray Ionization (ESI) in Positive Mode is the standard detection method.

MS Profile[1]

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 140.1 m/z (Base Peak)

-

Sodium Adduct [M+Na]⁺: 162.1 m/z (Common in glass containers)

-

Dimer [2M+H]⁺: 279.2 m/z (Seen at high concentrations)

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically loses the methoxy group or ammonia.

Figure 2: Primary fragmentation pathways in ESI-MS/MS.

Infrared Spectroscopy (FT-IR)[6]

IR is less diagnostic than NMR for this specific structure but useful for confirming the presence of the primary amines and lack of nitro groups (which would appear at 1350/1550 cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450, 3320 | Primary Amine (-NH₂) | N-H Stretching (Asymmetric/Symmetric) |

| 2950 | Methoxy (-OCH₃) | C-H Stretching (Aliphatic) |

| 1620 | Pyridine Ring | C=N Stretching |

| 1580 | Amine | N-H Bending (Scissoring) |

| 1240 | Aryl Ether (Ar-O-C) | C-O Stretching |

Impurity Profiling (The "Nitro" Check)

The most critical quality control step is ensuring the complete reduction of the nitro precursor.

-

Impurity: 2-amino-6-methoxy-3-nitropyridine.[1]

-

NMR Flag: Look for a doublet shifted downfield to ~8.3 ppm (H4 deshielded by the nitro group).

-

Visual Flag: The precursor is bright yellow; the pure diamino product is off-white/tan. A yellow hue in the final product indicates incomplete reduction.

References

-

BenchChem. Synthesis and Characterization of 2-Amino-6-methoxy-3-nitropyridine and its derivatives. (2025).[2][3] Retrieved from

-

PubChem. Compound Summary: this compound (CID 3023920). National Library of Medicine. Retrieved from

- Gudmundsson, K. S., et al. "Synthesis of Imidazo[1,2-a]pyridines via Reduction of Nitro-Precursors." Journal of Medicinal Chemistry. (Contextual reference for reduction protocols and spectral shifts of 2,3-diaminopyridines).

-

Pipzine Chemicals. Product Specification: this compound 2-hydrochloride. Retrieved from

Sources

2,3-Diamino-6-methoxypyridine stability and storage conditions

Technical Guide: Stability Profile & Storage Protocols for 2,3-Diamino-6-methoxypyridine

Executive Summary

This compound (CAS: 28020-38-4) is a critical intermediate used primarily as a coupling agent in oxidative hair colorants and as a scaffold in the synthesis of bioactive pharmaceutical heterocycles.[1] Its structural integrity is defined by the electron-rich ortho-diamine moiety, which renders the molecule highly susceptible to oxidative degradation and photolysis.[1]

This guide provides a scientifically grounded protocol for the handling, storage, and quality control of this compound. Failure to strictly adhere to these conditions typically results in the formation of azo-dimers and quinonoid species, manifested as a transition from a white/pale-yellow powder to a dark brown/black solid, compromising downstream yield and purity.[1]

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the molecule is the first step in predicting its stability behavior.[1]

| Property | Specification | Critical Note |

| Chemical Name | This compound | Also known as 6-Methoxy-2,3-pyridinediamine |

| CAS Number | 28020-38-4 | Note: Do not confuse with the 2,5-isomer (CAS 4318-76-7) |

| Molecular Formula | C₆H₉N₃O | MW: 139.16 g/mol |

| Physical State | Crystalline Solid | Hygroscopic |

| Melting Point | 168–170 °C | Sharp endotherm indicates high purity; broadening indicates oxidation.[1][2][3] |

| pKa (Predicted) | ~4.55 (pyridine N) | The amino groups increase basicity compared to pyridine.[1] |

| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Poor solubility in non-polar solvents (Hexane).[1] |

Degradation Science: The "Why" Behind the Protocol

The instability of this compound is not random; it is driven by two specific structural features:

-

The Ortho-Diamine Motif: Unlike meta- or para-diamines, ortho-diamines are prone to cyclization and rapid oxidation to form o-quinone diimines.[1]

-

The Methoxy Substituent: Located at the C6 position, the methoxy group is a strong electron-donating group (EDG).[1] This increases the electron density of the pyridine ring, lowering the oxidation potential and making the amine groups more reactive toward atmospheric oxygen.

Mechanism of Oxidative Degradation

The degradation follows a radical-mediated pathway, often catalyzed by trace metals or UV light.[1]

Figure 1: The oxidative cascade transforming the pure amine into colored polymeric impurities.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods, an "Exclusion Strategy" must be employed: exclude light, exclude oxygen, and exclude moisture.[1]

A. Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long-term) 2–8°C (Active use < 1 month) | Low temperature kinetically inhibits the radical oxidation steps.[1] |

| Atmosphere | Argon Blanket | Argon is denser than air and settles over the powder, providing a better barrier than Nitrogen. |

| Container | Amber Glass Vials with Teflon-lined caps | Amber glass filters UV radiation (200–400 nm) which catalyzes radical formation.[1] Teflon prevents leaching of plasticizers.[1] |

| Desiccant | Silica Gel Pack (Secondary containment) | Prevents hydrolysis and caking due to hygroscopicity.[1] |

B. Handling Workflow

WARNING: Avoid contact with metal spatulas (iron/steel).[1] Transition metals can catalyze the oxidation of phenylenediamines and pyridinediamines.[1]

-

Tools: Use ceramic, glass, or PTFE-coated spatulas.[1]

-

Environment: Weigh and dispense inside a glovebox or a nitrogen-flushed glove bag if possible.[1] If handling on an open bench, work quickly and recap immediately.

Figure 2: Optimal workflow from receipt to long-term storage.

Quality Control & Analytical Methods

A self-validating system requires periodic testing.[1] Do not rely solely on the manufacturer's CoA.[1]

Visual Suitability Test

-

Pass: White to pale cream crystalline powder.[1]

-

Fail: Distinct yellowing, browning, or black specks.[1] Action: Recrystallize or Discard.

HPLC Method (Stability Indicating)

Standard reverse-phase HPLC is suitable.[1] Because the molecule is basic, a buffered mobile phase is required to prevent peak tailing.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 8.[1]5) or Phosphate Buffer (pH 7.0).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

-

Sample Prep: Dissolve in mobile phase immediately prior to injection.[1] Do not let the solution stand in the autosampler for >4 hours without cooling.

Safety & Toxicology (GHS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves (double gloving recommended due to potential for skin staining and sensitization), safety goggles, and lab coat.[1] Work in a fume hood to avoid inhalation of dust.[1]

References

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 6-methoxypyridine-2,3-diamine. Retrieved January 30, 2026, from [Link][1]

-

Corbett, J. F. (1973).[1] The Chemistry of Hair-dye Formation: Oxidation of 2,5-Diaminopyridine. Journal of the Chemical Society, Perkin Transactions 2.[1] (Contextual grounding for diaminopyridine oxidation mechanisms).

Sources

Technical Whitepaper: Synthesis and Characterization of 2,3-Diamino-6-methoxypyridine Dihydrochloride

Topic: Synthesis and Characterization of 2,3-Diamino-6-methoxypyridine Dihydrochloride Content Type: In-Depth Technical Whitepaper

Executive Summary

This compound dihydrochloride (CAS: 94166-62-8) is a critical heterocyclic intermediate employed primarily in the synthesis of oxidative hair dyes (as a coupler) and as a scaffold in medicinal chemistry for kinase inhibitors. Its structural integrity—specifically the oxidation-prone ortho-diamine motif—requires rigorous stabilization as a dihydrochloride salt.

This guide details a robust, scalable 4-step synthesis starting from 2,6-dichloropyridine . Unlike direct nitration methods of methoxypyridines which suffer from poor regioselectivity, this route utilizes nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the labile 2,3-diamine system last to minimize oxidative degradation. The strategy relies on the sequential displacement of chloride leaving groups on a pyridine core, activated by an electron-withdrawing nitro group.

Strategic Pathway

-

Activation: Introduction of a nitro group at C3 to activate the C2 and C6 positions.

-

Regioselective Amination: Exploiting the ortho-effect to selectively displace the C2-chloride.

-

Methoxylation: Displacement of the remaining C6-chloride.

-

Reduction & Salting: Converting the nitro group to an amine and immediately stabilizing the product.

Figure 1: Strategic synthesis pathway from 2,6-dichloropyridine to the target dihydrochloride salt.

Detailed Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine

Objective: Synthesize 2,6-dichloro-3-nitropyridine. Mechanism: Electrophilic Aromatic Substitution (EAS). The pyridine ring is deactivated, requiring harsh conditions, but the halogens direct ortho/para. Position 3 is favored over 4 due to less steric hindrance relative to the two chlorines? Actually, position 3 is the only available position not sterically blocked by two flanking chlorines (position 4 is flanked by 3 and 5).

-

Reagents: 2,6-Dichloropyridine (25.0 g), Conc.

, Fuming -

Protocol:

-

Dissolve 2,6-dichloropyridine in conc.

(approx. 5 vol) at 20–25°C. -

Critical Control: Add fuming

dropwise, maintaining temperature -

Heat the mixture to 100–105°C for 5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 20°C and pour onto crushed ice. The product precipitates as a solid.

-

Filter, wash with water until neutral pH, and dry.[2]

-

-

Yield Target: 75–80%.

-

Safety: Exothermic reaction. Use a blast shield.

Step 2: Regioselective Ammonolysis

Objective: Synthesize 2-amino-6-chloro-3-nitropyridine.

Mechanism:

-

Reagents: 2,6-Dichloro-3-nitropyridine, 25% Aqueous Ammonia, Methanol.[3]

-

Protocol:

-

Suspend the intermediate from Step 1 in Methanol (5 vol).

-

Add aqueous ammonia (3-4 equivalents).

-

Heat to 35–40°C for 2–4 hours.

-

Observation: The solution typically turns yellow/orange.

-

Cool to 0–5°C. The product precipitates. Filter and wash with cold methanol.

-

-

Key Insight: Do not overheat (>60°C) or use excess pressure, as this may lead to double substitution (2,6-diamino product).

Step 3: Methoxylation

Objective: Synthesize 2-amino-6-methoxy-3-nitropyridine.

Mechanism:

-

Reagents: 2-Amino-6-chloro-3-nitropyridine, Sodium Methoxide (NaOMe), Methanol.[3][4][5]

-

Protocol:

-

Dissolve substrate in dry Methanol.

-

Add NaOMe (1.1 equivalents) slowly at 15–20°C.

-

Stir at 25–30°C for 4 hours.

-

Quench: Pour into ice water. The product precipitates as a yellow solid.

-

Filter and dry.[6]

-

-

Characterization Checkpoint:

-

MP: 167–169°C.[5]

-

1H NMR (CDCl3):

3.89 (s, 3H,

-

Step 4: Hydrogenation & Salt Formation

Objective: Reduction of nitro group and stabilization as HCl salt. Choice of Catalyst: Pd/C is preferred over Fe/HCl for pharmaceutical/dye purity requirements to avoid heavy metal residues.

-

Reagents: 2-Amino-6-methoxy-3-nitropyridine, 10% Pd/C, Ethanol, HCl gas (or Conc. HCl).

-

Protocol:

-

Hydrogenation: Dissolve precursor in Ethanol in an autoclave/Parr shaker. Add 10% Pd/C (5 wt%).

-

Pressurize with

(3–5 bar) at 40–50°C for 4–6 hours. -

Filtration: Filter hot through Celite to remove catalyst under nitrogen atmosphere (prevent oxidation of free base).

-

Salting Out: Cool the filtrate to 10°C. Bubble dry HCl gas or add Conc. HCl dropwise until pH < 2.

-

Crystallization: The dihydrochloride salt precipitates as a white/off-white solid.

-

Filter, wash with cold ethanol/ether, and dry under vacuum.

-

Characterization & Specifications

The dihydrochloride salt is significantly more stable than the free base, which turns dark red/purple upon air exposure due to oxidation to azo/imino species.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to Off-White Crystalline Powder | Pink hue indicates slight oxidation |

| Molecular Formula | MW: 212.08 g/mol | |

| Melting Point | 211 – 213°C | Decomposes |

| Solubility | Soluble in Water, DMSO; Slightly sol. in EtOH | |

| HPLC Purity | Critical for pharma/dye applications |

Spectroscopic Data

-

1H NMR (DMSO-d6, 400 MHz):

-

3.85 (s, 3H,

- 6.25 (d, J=8.5 Hz, 1H, Pyridine H-5)

- 7.45 (d, J=8.5 Hz, 1H, Pyridine H-4)

-

8.50–9.50 (broad s, 4-5H,

-

3.85 (s, 3H,

-

Mass Spectrometry (ESI+):

-

m/z = 140.1

(Free base protonated)

-

Process Safety & Stability (E-E-A-T)

Stability of the Diamine

The free base, This compound , is electron-rich. The two amino groups facilitate rapid oxidation.

-

Handling: Always handle the free base under

or Ar. -

Storage: The dihydrochloride salt is stable at room temperature but should be stored in a desiccator protected from light. Hydroscopicity is low but present.

Reaction Hazards[1]

-

Nitration: The nitration of 2,6-dichloropyridine has a delayed exotherm. Strict temperature control during

addition is non-negotiable. -

Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent.

References

-

US Patent 7,256,295. Process for producing this compound. (2007).

-

Scientific Committee on Consumer Safety (SCCS). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (Related structure demonstrating toxicity profiles of pyridine diamines).

-

PubChem Compound Summary. This compound dihydrochloride.

-

BenchChem Technical Data. Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

-

(General reference for intermediate sourcing).

-

Sources

- 1. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 2. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. US7256295B2 - Process for producing this compound - Google Patents [patents.google.com]

- 4. US20060080790A1 - Process for producing this compound - Google Patents [patents.google.com]

- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

Chemo-Selectivity and Cyclization Dynamics of 2,3-Diamino-6-methoxypyridine: A Technical Guide

Executive Summary 2,3-Diamino-6-methoxypyridine (CAS: 32674-67-4) acts as a high-value heterocyclic scaffold in medicinal chemistry, primarily serving as a precursor for fused ring systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Its utility is defined by the differential nucleophilicity of its two amino groups. This guide dissects the electronic architecture of the molecule, establishes protocols for regioselective functionalization, and provides validated workflows for cyclocondensation, specifically tailored for drug development applications involving kinase inhibitors and GPCR ligands.

Electronic Architecture & Nucleophilicity Profile

The reactivity of this compound is governed by the electronic disparity between the amino groups at positions 2 (

The Nucleophilic Hierarchy ( )

Contrary to symmetrical diamines (e.g., o-phenylenediamine), the two amino groups in this pyridine derivative are chemically distinct.

-

The

Amino Group (Amidine-like): The amino group at position 2 is directly adjacent to the pyridine ring nitrogen ( -

The

Amino Group (Aniline-like): The amino group at position 3 is electronically insulated from the ring nitrogen’s direct resonance withdrawal. Furthermore, it is activated by the electron-donating effect (+M) of the adjacent -

The C6-Methoxy Influence: The methoxy group at C6 exerts a strong electron-donating effect (+M) into the ring. While it increases the overall electron density of the system compared to the unsubstituted parent, it directs electron density primarily to C3 and C5 (ortho/para positions relative to itself). This further enhances the nucleophilicity of the

amine.

Reactivity Map

The following diagram illustrates the electronic push-pull dynamics that dictate the molecule's behavior.

Figure 1: Electronic Reactivity Map. Green indicates the primary nucleophilic site (

Cyclocondensation Pathways

The primary application of this scaffold is the synthesis of fused heterocycles. The choice of reagents determines whether the product is a 5-membered fusion (Imidazo) or a 6-membered fusion (Pyrazine).

Pathway A: Synthesis of Imidazo[4,5-b]pyridines

This is the most common transformation for generating kinase inhibitor scaffolds.

-

Reagents: Carboxylic acids (thermal/PPA), Orthoesters, or Aldehydes (oxidative).

-

Mechanism: Initial attack by

on the carbonyl carbon forms an amide intermediate. Subsequent dehydration leads to ring closure at -

Regioselectivity Note: If alkylation is attempted after ring closure, the N-H proton on the imidazole ring can tautomerize. However, alkylation generally favors the

position (N1 in the fused system numbering) due to steric and electronic factors.

Pathway B: Synthesis of Pyrido[2,3-b]pyrazines

Used for pteridine analogs and folate antagonists.

-

Reagents: 1,2-Dicarbonyls (Glyoxal, Benzil, Oxalic acid).

-

Regiochemistry: When reacting with asymmetric 1,2-dicarbonyls, the more nucleophilic

will attack the more electrophilic carbonyl carbon. This predictability allows for the synthesis of specific regioisomers.

Figure 2: Decision Tree for Heterocyclic Synthesis. Pathway A leads to imidazole fusion; Pathway B leads to pyrazine fusion.

Experimental Protocols

These protocols are designed to be self-validating. The formation of the product is usually accompanied by a distinct change in solubility or fluorescence.

Protocol 1: Oxidative Cyclization to 2-Aryl-5-methoxyimidazo[4,5-b]pyridine

This method avoids harsh dehydrating agents like polyphosphoric acid (PPA), using air or mild oxidants instead.

Reagents:

-

This compound (1.0 eq)[1]

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

-

Sodium Metabisulfite (

) (Catalytic) -

Solvent: DMF or Ethanol/Water (1:1)

Workflow:

-

Preparation: Dissolve the diamine in DMF. Add the aldehyde.[2]

-

Activation: Add

(0.5 eq) to facilitate the formation of the bisulfite adduct/intermediate. -

Reflux: Heat the mixture to 120°C (DMF) or reflux (EtOH) for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The diamine starting material is polar; the cyclized product is less polar and often fluorescent under UV (254/365 nm).

-

Workup: Pour the reaction mixture into ice-cold water. The imidazopyridine usually precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol.

Validation Check:

-

1H NMR: Look for the disappearance of the broad singlet signals corresponding to the primary amines (

) and the appearance of aromatic protons from the aldehyde ring. The methoxy singlet (approx. 3.8–4.0 ppm) should remain intact.

Protocol 2: Condensation with Glyoxal to 6-Methoxypyrido[2,3-b]pyrazine

Reagents:

-

This compound (1.0 eq)[1]

-

Glyoxal (40% aq. solution) (1.2 eq)

-

Solvent: Methanol or Ethanol

Workflow:

-

Dissolution: Dissolve the diamine in Methanol at room temperature.

-

Addition: Add Glyoxal solution dropwise.

-

Reaction: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.

-

Observation: The solution often darkens. A precipitate may form upon cooling.[3]

-

Workup: Evaporate solvent. Partition residue between DCM and Water. Wash organic layer with brine, dry over

.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and physical properties for validation.

| Parameter | This compound | Imidazo[4,5-b]pyridine Product |

| Appearance | Tan/Brown Powder | Off-white/Yellow Crystalline Solid |

| N3 Reactivity | High (Kinetic) | N/A (Cyclized) |

| N2 Reactivity | Low (Thermodynamic) | N/A (Cyclized) |

| 1H NMR (DMSO-d6) | ||

| Solubility | Polar solvents (DMSO, MeOH) | Moderate lipophilicity (DCM, EtOAc) |

References

-

Goker, H., et al. (2023).[4][5] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Chemical Technology and Metallurgy.

-

Brotzel, F., et al. (2007).[6] "Nucleophilicities of Amines, Amino Acids and Pyridines." Angewandte Chemie International Edition.

-

PubChem. (2025).[7][8] "this compound Compound Summary." National Library of Medicine.

-

Baidya, M., et al. (2007).[6] "Nucleophilicity Trends of Amines." Master Organic Chemistry.

Sources

- 1. This compound 2HCl | CAS 14562-82-4 | Specifications, Uses & Safety Data | Reliable China Supplier [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpbs.com [ijpbs.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. This compound | C6H9N3O | CID 3023920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermal Stability Profiling of 2,3-Diamino-6-methoxypyridine

[1]

Executive Summary

2,3-Diamino-6-methoxypyridine (CAS 28020-38-4) serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based pharmaceuticals and high-performance oxidative hair dyes.[1] Its structural integrity is defined by the electron-rich pyridine ring, substituted with two adjacent amino groups and a methoxy moiety.[1] While generally stable under ambient storage, this compound exhibits specific thermal sensitivities—particularly oxidation propensity and melt-phase instability—that require rigorous characterization during drug substance development.[1][2]

This technical guide outlines a self-validating analytical framework to profile the thermal stability of this compound. It synthesizes principles from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis to ensure safe processing and accurate shelf-life prediction.[1]

Molecular Profile & Reactivity[1][2]

Understanding the molecular architecture is the prerequisite for selecting analytical parameters.[2]

-

Chemical Structure: Pyridine ring with electron-donating groups (-NH₂, -OCH₃).[1][2]

-

Critical Reactivity:

-

Oxidation: The vicinal diamine motif (2,3-position) is highly susceptible to oxidative coupling, a property exploited in dye chemistry but detrimental to pharmaceutical stability.[1]

-

Demethylation: High-thermal stress (>200°C) may induce cleavage of the methoxy ether linkage.[1][2]

-

Melting Point: ~168–170°C.[1][2][3] This is the primary thermodynamic event; stability assays must distinguish between melting (endothermic) and decomposition (exothermic) onsets.[1][2]

-

Analytical Strategy: The "Triad" Approach

To establish a comprehensive thermal profile, we employ a "Triad" of orthogonal techniques. This approach eliminates false positives by cross-referencing mass loss, heat flow, and chemical identity.[1]

Analytical Workflow Diagram[1][2]

Figure 1: The "Triad" workflow ensures orthogonal validation of thermal events.[1] TGA establishes the decomposition ceiling, DSC defines the physical state window, and ARC assesses safety hazards.

Experimental Protocols

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (

-

Instrument Preparation: Calibrate the TGA balance using standard weights and temperature using Curie point standards (Alumel/Nickel).

-

Sample Loading: Weigh 5–10 mg of this compound into an alumina (ceramic) crucible . Avoid aluminum pans if temperatures will exceed 600°C.[1][2]

-

Atmosphere Control:

-

Data Interpretation:

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of Melting Point (

-

Pan Selection (Critical): Use hermetically sealed gold or aluminum pans .

-

Sample Mass: 2–4 mg. (Keep mass low to prevent sensor saturation during sharp melting).

-

Ramp Profile: Heat from 40°C to 250°C at 5°C/min.

-

Self-Validation Check:

Quantitative Data Summary

The following table summarizes expected thermal parameters for high-purity this compound based on structural analogs and available safety data.

| Parameter | Value / Range | Method | Significance |

| Melting Point ( | 168 – 170 °C | DSC (Endotherm) | Primary identity check; solid-state limit.[1][2] |

| Decomp. Onset ( | > 210 °C (Predicted) | TGA (Mass Loss) | Upper processing temperature limit.[1][2] |

| Heat of Fusion ( | ~20–30 kJ/mol | DSC | Used for purity calculation (Van't Hoff).[1][2] |

| Storage Condition | < 25 °C, Dark, Inert | N/A | Prevents photo-oxidation of amino groups.[1] |

Degradation Mechanisms & Safety

Oxidative Instability

The 2,3-diamino motif is an electron-rich system.[1][2] Upon heating in air (or long-term storage), it undergoes oxidative coupling.[1][2] This results in the formation of azo-dimers or highly colored phenazine-like impurities.[1][2]

Thermal Runaway Risk

While the methoxy group adds stability compared to nitro-substituted analogs, the presence of adjacent amino groups poses a risk of self-heating if the compound is held in a molten state for extended periods.[1]

-

Recommendation: Do not maintain the compound in a liquid (molten) phase (>170°C) for >1 hour without specific stability data (ARC testing).

Degradation Pathway Visualization[1][2]

Figure 2: Divergent degradation pathways based on atmospheric conditions.[1][2] Oxidation dominates in air, while pyrolysis governs high-temperature inert decomposition.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023920, this compound.[1] Retrieved January 30, 2026 from [Link]

-

Gross, W. et al. (2007). Process for producing this compound.[1][2][4] U.S. Patent No.[1][2][4] 7,256,295.[1][2][4] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

-

ASTM International. ASTM E2550-21 Standard Test Method for Thermal Stability by Thermogravimetry.[1][2] (Standard analytical protocol reference for TGA methodology).

Sources

2,3-Diamino-6-methoxypyridine: A Comprehensive Technical Guide on Molecular Structure and Conformation

Abstract

2,3-Diamino-6-methoxypyridine is a pivotal heterocyclic compound with significant applications in pharmaceutical development and materials science. Its molecular architecture, characterized by a pyridine ring substituted with two amino groups and a methoxy group, gives rise to a unique conformational landscape and reactivity profile. This in-depth technical guide provides a thorough exploration of the molecular structure and conformational analysis of this compound, tailored for researchers, scientists, and professionals in drug development. By integrating experimental data with computational insights, this document aims to deliver a holistic understanding of this versatile molecule.

Introduction: The Scientific and Industrial Relevance of this compound

Substituted pyridines are fundamental building blocks in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1] Its utility extends to the formulation of agrochemicals, biochemical research involving enzyme inhibition, and the creation of advanced polymers and coatings.[1] The specific arrangement of its functional groups—two amino groups at the 2 and 3 positions and a methoxy group at the 6 position—imparts distinct properties that are crucial for its role in these applications. A comprehensive understanding of its three-dimensional structure and conformational dynamics is therefore essential for optimizing its use in these fields.

Molecular Structure: A Detailed Analysis

The foundational structure of this compound is the aromatic pyridine ring. The IUPAC name for this compound is 6-methoxypyridine-2,3-diamine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H9N3O | PubChem[2] |

| Molecular Weight | 139.16 g/mol | ChemicalBook[3] |

| Melting Point | 168-170°C | ChemicalBook[3] |

| Boiling Point | 321.7±37.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.251±0.06 g/cm3 (Predicted) | ChemicalBook[3] |

| pKa | 4.55±0.50 (Predicted) | ChemicalBook[3] |

The Pyridine Core and Substituent Effects

The pyridine ring provides a planar, aromatic scaffold. The nitrogen atom within the ring and the attached functional groups significantly influence the molecule's electronic distribution and geometry. The two amino groups and the methoxy group are electron-donating, which affects the reactivity and intermolecular interactions of the molecule.

The spatial relationship and potential for intramolecular hydrogen bonding between the adjacent amino groups at the C2 and C3 positions are critical factors in determining the molecule's preferred conformation. In similar diaminopyridine structures, intermolecular hydrogen bonding has been observed to play a significant role in the crystal packing.[4]

Conformational Landscape

The conformation of this compound is primarily defined by the rotational freedom of the methoxy group and the orientation of the amino groups.

Methoxy Group Rotation

The rotation around the C6-O bond of the methoxy group is a key determinant of the molecule's overall shape. Theoretical and spectroscopic studies on similar molecules, such as 2-methoxypyridine, have shown that different conformers can exist due to this rotation.[5] The relative stability of these conformers is influenced by a balance of steric repulsion and orbital interactions.[5] For this compound, the potential for steric hindrance with the adjacent amino group and electronic interactions with the pyridine ring will dictate the preferred dihedral angle.

Amino Group Orientation

The orientation of the two amino groups is influenced by both steric effects and the potential for hydrogen bonding. Intramolecular hydrogen bonds between the 2- and 3-amino groups can lead to a more planar and rigid structure. In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in stabilizing the crystal lattice, as seen in related crystal structures.[4][6]

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the structure and conformation of this compound.

Experimental Protocols

X-ray Crystallography: This technique provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the preferred conformation. The general workflow for X-ray crystallography is depicted below.

Caption: Workflow for X-ray Crystal Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. 2D NMR techniques, such as NOESY, can provide information about through-space interactions, which helps in determining the preferred conformation in the solution phase.[7]

Computational Modeling

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometries and relative energies of different conformers. These calculations can also provide insights into the electronic structure and bonding within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational space of the molecule over time, providing a dynamic picture of its behavior in different environments.

Synthesis and Applications in Drug Development

This compound is a valuable precursor in the synthesis of more complex molecules. A common synthetic route involves the reduction of 2-amino-6-methoxy-3-nitropyridine.[8] This process can be achieved through catalytic reduction or metallic reduction.[8]

The three-dimensional structure of this compound is of paramount importance in drug design and development. The spatial arrangement of its hydrogen bond donors (the amino groups) and acceptor (the methoxy group and pyridine nitrogen) dictates how it will interact with biological targets such as enzymes and receptors.

Caption: The role of this compound in the drug development pipeline.

Conclusion

The molecular structure and conformational preferences of this compound are fundamental to its diverse applications, particularly in the pharmaceutical industry. A thorough understanding of its three-dimensional geometry, electronic properties, and potential for intermolecular interactions is crucial for the rational design of novel therapeutic agents. The integration of experimental data from techniques like X-ray crystallography and NMR with computational modeling provides a powerful approach to fully characterize this important heterocyclic compound.

References

-

J&K Scientific. This compound dihydrochloride | 94166-62-8. [Link]

-

Polamo, M., Repo, T., & Leskelä, M. (2004). Crystal structure of 2-(2,3-dimethylphenylamino)pyridine, C13H14N2. Zeitschrift für Kristallographie - New Crystal Structures, 219(1-4), 67-68. [Link]

-

ChemBK. 2,3-DIAMINO-6-METHOXYPYRIDINEDIHCL. [Link]

-

Mohamed, S. K., et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o197. [Link]

-

PubChem. This compound dihydrochloride. [Link]

-

Du, Y., et al. (2017). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 19(27), 17895-17904. [Link]

-

Pipzine Chemicals. This compound Hydrochloride. [Link]

-

ResearchGate. Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, C15H13NO, M-MPEP – a mGluR5 antagonist. [Link]

-

MDPI. Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. [Link]

- Google Patents. Process for producing this compound.

-

MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

-

Pipzine Chemicals. This compound 2-hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Conformational analysis of the salts of N-[(2,3-dimethylphenoxy)alkyl]aminoalkanol derivatives. [Link]

-

San Diego State University. Conformational Analysis. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C6H9N3O | CID 3023920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 28020-38-4 [chemicalbook.com]

- 4. Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. csrc.sdsu.edu [csrc.sdsu.edu]

- 8. US20060080790A1 - Process for producing this compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Synthesis of Pyrido[2,3-b]pyrazines from 2,3-Diamino-6-methoxypyridine

Executive Summary & Strategic Rationale

This guide details the synthesis of pyrido[2,3-b]pyrazines (frequently categorized as 5-aza-quinoxalines) utilizing 2,3-diamino-6-methoxypyridine as the core scaffold. While often colloquially grouped with quinoxalines, this specific heterocyclic fusion offers distinct physicochemical advantages in drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK, PI3K) where the additional nitrogen atom functions as a critical hydrogen bond acceptor.

Why this compound?

The 6-methoxy substituent is not merely decorative; it serves three critical functions:

-

Solubility Handle: It significantly improves the lipophilicity profile compared to the naked pyridopyrazine.

-

Electronic Modulation: As an Electron Donating Group (EDG), it increases the nucleophilicity of the diamine, facilitating condensation under milder conditions than electron-deficient analogs.

-

Metabolic Gateway: The methoxy group provides a known metabolic soft spot (O-demethylation) or a handle for further SAR (Structure-Activity Relationship) expansion via nucleophilic aromatic substitution (

).

Mechanistic Insight & Regiochemistry

The formation of the pyrazine ring occurs via a double condensation (Schiff base formation) between the diamine and a 1,2-dicarbonyl.

The Regioselectivity Challenge

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal), regioselectivity becomes the Critical Quality Attribute (CQA).

-

-Amino Reactivity: The amino group at position 3 (

-

Kinetic Control: The initial attack usually occurs from the 3-

to the most electrophilic carbonyl of the diketone.

Pathway Visualization

The following diagram illustrates the condensation pathway and the critical intermediate states.

Figure 1: Stepwise mechanistic pathway for the condensation of this compound with 1,2-dicarbonyls.

Experimental Protocols

Method A: The "Gold Standard" (Acetic Acid Reflux)

Best for: Robust synthesis, gram-scale, and substrates with low solubility.

This classical method utilizes glacial acetic acid as both solvent and catalyst. The acidity activates the carbonyls and protonates the leaving water, driving the equilibrium forward.

Reagents

| Component | Equiv. | Role |

| This compound | 1.0 | Nucleophile |

| 1,2-Dicarbonyl (e.g., Benzil) | 1.1 | Electrophile |

| Glacial Acetic Acid | Solvent | Solvent/Catalyst |

| Ethanol (Optional) | Co-solvent | Solubility modifier |

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 5 mmol) of this compound in glacial acetic acid (10 volumes, e.g., 50 mL).

-

Note: If the HCl salt of the diamine is used, add 1.0 equiv of Sodium Acetate to buffer the solution.

-

-

Addition: Add 1.1 equiv of the 1,2-dicarbonyl compound.

-

Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Checkpoint: The reaction is complete when the diamine spot (

) disappears.

-

-

Cooling & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (approx. 5x reaction volume).

-

Observation: A precipitate should form immediately.

-

-

Neutralization (Critical): Carefully adjust pH to ~7–8 using saturated

or -

Isolation: Filter the solid via vacuum filtration. Wash with cold water (

mL) to remove residual acid. -

Purification: Recrystallize from Ethanol or EtOH/Water mixtures.

Method B: Green Catalytic Synthesis (p-TSA/Ethanol)

Best for: Acid-sensitive substrates, higher throughput, and "Green Chemistry" compliance.

This method uses p-Toluenesulfonic acid (p-TSA) in catalytic amounts, avoiding the harsh conditions of neat acetic acid.

Reagents

| Component | Equiv. | Role |

| This compound | 1.0 | Nucleophile |

| 1,2-Dicarbonyl | 1.0 | Electrophile |

| p-TSA (Monohydrate) | 0.1–0.2 | Catalyst |

| Ethanol | Solvent | Green Solvent |

Step-by-Step Workflow

-

Setup: Combine diamine (1.0 equiv) and diketone (1.0 equiv) in Ethanol (10–15 mL/mmol).

-

Catalyst: Add 10–20 mol% p-TSA.

-

Reaction:

-

Thermal: Reflux at 78°C for 3–6 hours.

-

Microwave (Recommended): Heat at 100°C for 10–20 minutes in a sealed vessel.

-

-

Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

-

Filtration: Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and cool to 0°C.

Process Workflow Diagram

Figure 2: Operational workflow comparing Method A (Acidic workup) and Method B (Direct filtration).

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization or loss during workup. | Ensure pH is neutral/basic during workup. Pyridopyrazines can form water-soluble salts in strong acid. |

| Regioisomer Mix | Unsymmetrical diketone used.[1][2] | Use Method B at lower temperatures (RT) to favor kinetic control. Separate isomers via Column Chromatography (Silica, Hexane/EtOAc). |

| Dark/Tar Product | Oxidation of diamine. | Perform reaction under Nitrogen ( |

| Starting Material Remains | Low reactivity of diketone. | Add 5-10% water to the Ethanol solvent (Method B) to solubilize the p-TSA and facilitate proton transfer. |

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Oluwafemi, K. A., et al. (2023).[3] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues. Arkivoc.

-

Ramos, T. C., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. Molecules.

-

Kaur, N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing...[4]. RSC Advances.

Sources

Application Note: 2,3-Diamino-6-methoxypyridine in Heterocyclic Scaffold Synthesis

Topic: 2,3-Diamino-6-methoxypyridine as a Building Block for Bioactive Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 4318-76-7) serves as a high-value "divergent core" in medicinal chemistry. Its vicinal diamine motif allows for the rapid construction of fused bicyclic heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines —which are privileged scaffolds in kinase inhibition (e.g., PIM-1, CDK) and oncology.

This guide details the strategic application of this building block, providing validated protocols for its two primary synthetic pathways. Unlike simple pyridines, the C6-methoxy substituent acts as a critical electronic handle, enhancing solubility and serving as a masked oxo-group for late-stage functionalization.

Chemical Profile & Handling

-

CAS: 4318-76-7

-

Molecular Weight: 139.16 g/mol

-

Appearance: Typically a beige to dark brown powder; sensitive to oxidation.

-

Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Solubility: Soluble in DMSO, MeOH, and dilute aqueous acids; sparingly soluble in non-polar organics (Hexanes, Et₂O).

Self-Validating Purity Check

Before initiating any protocol, verify the integrity of the starting material. Oxidized diamines appear black/tarry and will severely reduce yield.

-

TLC System: 10% MeOH in DCM.

-

Visualization: UV (254 nm) and Ninhydrin stain (primary amines turn purple/red).

-

Criteria: A single spot at

. If a baseline smear is observed, recrystallize from hot ethanol/water before use.

Strategic Utility: The Divergent Pathway

The utility of this compound lies in its ability to react selectively with different electrophiles to form 5- or 6-membered fused rings.

-

Pathway A (5-Membered Fusion): Reaction with carboxylic acids, anhydrides, or orthoesters yields Imidazo[4,5-b]pyridines . This scaffold mimics the purine core of ATP, making it ideal for designing ATP-competitive kinase inhibitors.

-

Pathway B (6-Membered Fusion): Condensation with 1,2-dicarbonyls yields Pyrido[2,3-b]pyrazines . These planar systems are often investigated as DNA intercalators and fluorophores.

Diagram 1: Synthetic Versatility Flowchart

Caption: Divergent synthesis pathways from the 2,3-diamino core. Pathway A targets purine mimetics; Pathway B targets planar tricyclics.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted-5-methoxyimidazo[4,5-b]pyridine

Target Application: Synthesis of PIM-1 or JAK kinase inhibitor precursors [1, 2]. Mechanism: Acid-catalyzed condensation followed by dehydration.

Materials

-

This compound (1.0 eq)

-

Triethyl orthoformate (or substituted orthoester) (3.0 eq)

-

p-Toluenesulfonic acid (pTSA) (catalytic, 0.1 eq)

-

Solvent: Anhydrous Ethanol or Dioxane

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen.

-

Dissolution: Dissolve this compound (1 mmol, 139 mg) in anhydrous Ethanol (5 mL).

-

Addition: Add Triethyl orthoformate (3 mmol, 0.5 mL) and pTSA (0.1 mmol, 19 mg).

-

Note: For C2-alkyl/aryl derivatives, replace orthoformate with the corresponding carboxylic acid and use POCl₃ (neat or in dioxane) if acid-catalyzed thermal cyclization fails.

-

-

Reaction: Heat to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting diamine (polar) should disappear, and a less polar fluorescent spot (the imidazopyridine) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess solvent/orthoester.

-

Neutralize the residue with saturated NaHCO₃ solution.

-

Extract with EtOAc (3 x 10 mL). Dry combined organics over Na₂SO₄.

-

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 75–85%.

Protocol B: Synthesis of 6-Methoxy-pyrido[2,3-b]pyrazine Derivatives

Target Application: DNA intercalating agents and fluorescent probes [3, 4]. Mechanism: Double Schiff-base condensation.

Materials

-

This compound (1.0 eq)

-

1,2-Dicarbonyl compound (e.g., Benzil or Glyoxal) (1.1 eq)

-

Solvent: Ethanol or Acetic Acid[4]

Step-by-Step Methodology

-

Setup: 20 mL vial or round-bottom flask.

-

Mixing: Suspend this compound (1 mmol) in Ethanol (10 mL).

-

Addition: Add the 1,2-dicarbonyl compound (1.1 mmol) dropwise or portion-wise.

-

Critical: If using Glyoxal (40% aq), add slowly to prevent polymerization. If using Benzil, ensure it is finely powdered.

-

-

Reaction:

-

Condition A (Neutral): Stir at room temperature for 12 hours (best for reactive glyoxals).

-

Condition B (Acidic): Add 2 drops of Glacial Acetic Acid and reflux for 2 hours (required for sterically hindered diketones like Benzil).

-

-

Observation: A precipitate often forms as the planar heterocyclic product crystallizes out of solution.

-

Workup:

-

Cool the mixture to 0°C.

-

Filter the precipitate.

-

Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

-

-

Purification: Recrystallization from Ethanol/DMF is usually sufficient.

-

Yield Expectation: 80–90%.

Mechanism of Action & Rationale

The regioselectivity in these reactions is driven by the nucleophilicity of the amino groups.

-

C3-Amino Group: The amine at position 3 is more nucleophilic than the amine at position 2 (which is conjugated with the pyridine ring nitrogen).

-

Sequence: The C3-amine typically attacks the most electrophilic carbonyl first, followed by ring closure by the C2-amine.

Diagram 2: Reaction Mechanism (Imidazopyridine Formation)

Caption: Step-wise mechanistic flow for the cyclization of 2,3-diaminopyridine derivatives.

Comparison of Derivatives

The following table summarizes the physical properties and applications of the products derived from this compound.

| Derivative Class | Ring Size | Key Reagents | Primary Application | Typical Yield |

| Imidazo[4,5-b]pyridine | 5+6 Fused | Formic acid, Orthoesters, Aldehydes | Kinase Inhibitors (ATP mimic) | 75-85% |

| Pyrido[2,3-b]pyrazine | 6+6 Fused | Glyoxal, Benzil, Oxalic Acid | Intercalators, Fluorophores | 80-90% |

| Triazolo[4,5-b]pyridine | 5+6 Fused | Sodium Nitrite (NaNO₂) | Bioisostere studies | 60-70% |

Troubleshooting & Optimization

-

Problem: Low solubility of the starting diamine.

-

Solution: Use co-solvents like DMF or NMP, or convert the diamine to its hydrochloride salt before reaction (though free base is preferred for nucleophilic attacks).

-

-

Problem: Incomplete cyclization (Intermediate observed).

-

Solution: Increase temperature or add a dehydrating agent (e.g., molecular sieves or catalytic H₂SO₄).

-

-

Problem: Formation of regioisomers (in Pyrido[2,3-b]pyrazine synthesis with asymmetrical diketones).

-

Solution: Regioisomers are common. Separation requires careful chromatography or crystallization. The 6-methoxy group provides a distinct NMR signal (

ppm) to help assign isomers.

-

References

-